Isobutyl decanoate

Flavor Chemistry Volatility Sensory Science

Isobutyl decanoate delivers superior heat stability and a signature brandy/apricot profile compared to ethyl decanoate. Its reduced volatility ensures flavor survival in baked goods and confections, while extended skin retention benefits fine fragrances. Essential for authentic brandy/cognac notes and reliable GC-MS biomarker workflows. Choose the structurally robust ester that maintains product integrity under processing stress.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 30673-38-2
Cat. No. B1672221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl decanoate
CAS30673-38-2
SynonymsIsobutyl decanoate;  AI3-33574 Decanoic acid, isobutyl ester EINECS 250-281-0;  UNII-ZYU8S7C4T7;  Systematic Names Decanoic acid, 2-methylpropyl ester Isobutyl decanoate
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC(C)C
InChIInChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14(15)16-12-13(2)3/h13H,4-12H2,1-3H3
InChIKeyAXTPGRJJIGEOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Decanoate (CAS 30673-38-2) Procurement: Scientific and Industrial Baseline Specifications


Isobutyl decanoate (CAS 30673-38-2), a fatty acid ester formally known as 2-methylpropyl decanoate, is synthesized via esterification of decanoic acid with isobutanol [1]. It belongs to the broader class of decanoate esters but possesses distinct physicochemical properties due to its branched-chain alcohol moiety [2]. This compound is primarily utilized as a flavoring agent and fragrance ingredient, with defined regulatory parameters established by authoritative bodies including the European Food Safety Authority (EFSA) and listed with the EINECS number 250-281-0 [3][4].

Why Generic 'Decanoate Ester' Substitution Fails for Isobutyl Decanoate (CAS 30673-38-2)


Substituting isobutyl decanoate with a different decanoate ester (e.g., ethyl, methyl, or isoamyl) introduces quantifiable deviations in critical performance parameters that can compromise product integrity. The isobutyl group imparts a specific branched architecture that directly influences vapor pressure, olfactory perception, and hydrolytic stability compared to linear-chain analogs [1]. Even within the same molecular weight class, differences in structural isomerism can alter odor detection thresholds, flavor profiles, and regulatory acceptance, rendering simple substitution a high-risk decision for flavor, fragrance, and industrial formulations [2][3].

Quantitative Differentiation Guide for Isobutyl Decanoate (CAS 30673-38-2) vs. Key Analogs


Vapor Pressure Reduction and Flavor Tenacity: Isobutyl vs. Ethyl Decanoate

Isobutyl decanoate exhibits a significantly lower vapor pressure compared to ethyl decanoate, a common linear analog. This difference is a direct consequence of the branched isobutyl group, which reduces molecular packing and intermolecular interactions [1]. This translates to slower evaporation and a more tenacious flavor profile in food applications, a crucial parameter for baked goods and confections where prolonged flavor retention is desired [2].

Flavor Chemistry Volatility Sensory Science

Enhanced Hydrolytic Stability: Branched vs. Linear Ester Architecture

Esters with branched alkyl groups on the alcohol side, such as isobutyl decanoate, exhibit enhanced resistance to base-catalyzed hydrolysis compared to their linear counterparts like ethyl or methyl decanoate [1]. This is due to steric hindrance around the ester carbonyl, which impedes nucleophilic attack by water or hydroxide ions. While direct kinetic data for isobutyl decanoate is limited in open literature, this is a well-established class-level principle for branched esters [2].

Organic Chemistry Formulation Stability Ester Hydrolysis

Distinct Olfactory Profile and Regulatory Threshold vs. Methyl Decanoate

The organoleptic profile of isobutyl decanoate is documented as 'oily, sweet, brandy, apricot, fermented, cognac' , which differs markedly from the more waxy, soapy, or purely fruity notes of ethyl or methyl decanoate [1]. Furthermore, it is assigned a Threshold of Toxicological Concern (TTC) of 1800 μg/person/day [2], a value that, while not a direct performance differentiator, establishes a clear regulatory identity distinct from other esters with potentially lower thresholds, impacting use levels in complex formulations.

Sensory Analysis Flavor Regulation Fragrance

Optimal Application Scenarios for Isobutyl Decanoate (CAS 30673-38-2) Based on Evidenced Differentiation


High-Temperature Flavoring Agent in Baked Goods and Confectionery

Due to its lower vapor pressure and inferred enhanced hydrolytic stability relative to ethyl decanoate [1], isobutyl decanoate is the preferred choice for baked goods, confections, and other applications involving elevated processing temperatures. Its reduced volatility ensures the characteristic 'brandy/apricot' note survives the baking process, delivering a more robust and authentic flavor profile in the final product [2].

Specialty Alcoholic Beverage Flavor Formulation

The unique organoleptic profile of isobutyl decanoate—characterized by 'oily, sweet, brandy, apricot, fermented, cognac' notes —makes it an essential component in flavor formulations for brandy, cognac, and certain fruit brandies. It is not interchangeable with the more generic 'waxy/soapy' notes of ethyl decanoate [3] and provides a specific top-note that defines the beverage's character.

Personal Care Formulations with Extended Fragrance Longevity

For perfumes, lotions, and creams requiring a long-lasting, tenacious fruity note, the lower vapor pressure of isobutyl decanoate offers a functional advantage over more volatile linear esters [1]. This property translates to a slower fragrance release on the skin, providing a more sustained sensory experience throughout the day [2].

Biomarker Standardization and Metabolomics Research

Isobutyl decanoate has been identified as a potential volatile organic compound (VOC) biomarker for esophageal squamous cell carcinoma and lung cancer, and is a known constituent of wine . Its distinct mass spectrum and Kovats retention index are critical for accurate identification and quantification in GC-MS and metabolomics workflows, where reliable reference standards are essential for method validation and data reproducibility [4].

Technical Documentation Hub

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